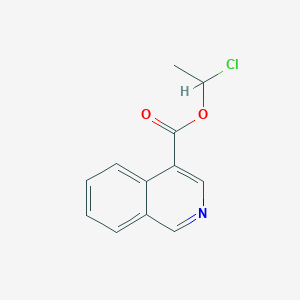
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-ピラン-2-オンは、ボロン酸エステル類に属する化学化合物です。これらの化合物は、特に炭素-炭素結合の形成における有機合成における汎用性で知られています。ボロン酸エステル基の存在により、この化合物はさまざまな化学反応における貴重な中間体となります。
準備方法
合成経路と反応条件
6-メチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-ピラン-2-オンの合成は、通常、ピラノン誘導体とボロン酸エステルの反応によって行われます。一般的な方法の1つは、鈴木-宮浦カップリング反応であり、これは穏やかな条件下でパラジウム触媒を使用して行われます。反応条件には、通常、炭酸カリウムなどの塩基とテトラヒドロフラン(THF)またはジメチルホルムアミド(DMF)などの溶媒の使用が含まれます。
工業生産方法
工業的な設定では、この化合物の生産は、高収率と純度を確保するために反応条件を最適化することにより、スケールアップできます。連続フロー反応器と自動合成プラットフォームは、効率的で再現可能な結果を得るためにしばしば使用されます。
化学反応の分析
反応の種類
6-メチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-ピラン-2-オンは、次のものを含むさまざまな種類の化学反応を起こします。
酸化: ボロン酸エステル基は、ボロン酸を形成するために酸化することができます。
還元: この化合物は、アルコールまたは他の還元された誘導体を形成するために還元することができます。
置換: ボロン酸エステル基は、新しい炭素-炭素または炭素-ヘテロ原子結合を形成するために置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素または他の酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: パラジウム触媒、炭酸カリウムなどの塩基、THFまたはDMFなどの溶媒。
生成される主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、ボロン酸、アルコール、さまざまな置換誘導体が含まれます。
科学研究への応用
6-メチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-ピラン-2-オンは、科学研究において幅広い用途があります。
化学: 特に炭素-炭素結合の形成における、複雑な有機分子の合成における中間体として使用されます。
生物学: ホウ素含有薬物の開発や生物学的プロセスの研究のツールとして使用されます。
医学: がん治療のためのホウ素中性子捕捉療法(BNCT)における潜在的な用途について調査されています。
産業: 先端材料の生産やさまざまな工業プロセスにおける触媒として利用されています。
科学的研究の応用
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
6-メチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-ピラン-2-オンの作用機序には、ボロン酸エステル基のさまざまな分子標的との相互作用が含まれます。有機合成では、ボロン酸エステル基は、鈴木-宮浦カップリング反応を通じて炭素-炭素結合の形成を促進します。生物系では、化合物は酵素や他のタンパク質と相互作用し、治療効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 2-メトキシ-6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
- tert-ブチル 4-(6-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-イル)ピペラジン-1-カルボキシレート
ユニークさ
6-メチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-2H-ピラン-2-オンは、ピラノン環とボロン酸エステル基を含む特定の構造上の特徴によりユニークです。これらの特徴は、独特の反応性を付与し、さまざまな化学反応における貴重な中間体となります。類似化合物と比較して、安定性、反応性、合成用途における汎用性に関して独特の利点を提供します。
特性
分子式 |
C12H17BO4 |
|---|---|
分子量 |
236.07 g/mol |
IUPAC名 |
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyran-2-one |
InChI |
InChI=1S/C12H17BO4/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChIキー |
RVDLUGWVDNIEOY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)OC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


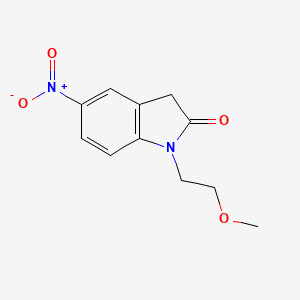
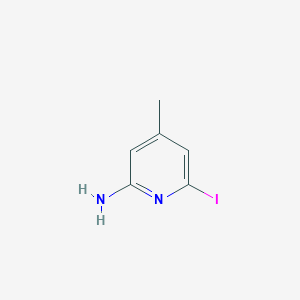
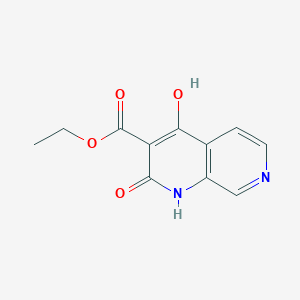



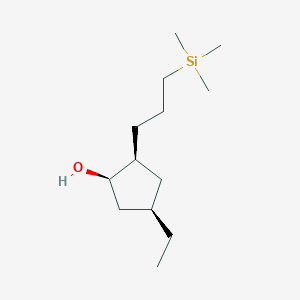


![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)

![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)

